molecular formula C18H21NO3 B4949735 2-(4-ethoxyphenoxy)-N-(1-phenylethyl)acetamide

2-(4-ethoxyphenoxy)-N-(1-phenylethyl)acetamide

Cat. No.: B4949735
M. Wt: 299.4 g/mol
InChI Key: AFJLVZWWLYEGPB-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenoxy)-N-(1-phenylethyl)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in various physiological processes such as glucose and lipid metabolism, autophagy, and cell proliferation. A-769662 has been extensively studied for its potential therapeutic applications in metabolic disorders, cancer, and neurodegenerative diseases.

Mechanism of Action

2-(4-ethoxyphenoxy)-N-(1-phenylethyl)acetamide activates AMPK by binding to the regulatory subunit of AMPK, which leads to conformational changes that activate the kinase. AMPK activation leads to the phosphorylation of various downstream targets involved in energy metabolism, such as acetyl-CoA carboxylase and glucose transporter 4. This compound has been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle cells and adipocytes through AMPK activation. In cancer cells, this compound induces apoptosis by activating the AMPK-p53 pathway.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects on different tissues and organs. In skeletal muscle cells, this compound increases glucose uptake and fatty acid oxidation, which leads to improved insulin sensitivity and energy metabolism. In adipocytes, this compound increases glucose uptake and reduces lipid accumulation, which may prevent obesity and metabolic disorders. In the liver, this compound reduces lipid accumulation and improves lipid metabolism, which may prevent non-alcoholic fatty liver disease. In cancer cells, this compound induces apoptosis and inhibits cell proliferation, which may prevent cancer progression.

Advantages and Limitations for Lab Experiments

2-(4-ethoxyphenoxy)-N-(1-phenylethyl)acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has a specific mechanism of action that can be easily studied using biochemical and molecular biology techniques. It has been extensively studied in various cell lines and animal models, which provides a wealth of information on its potential therapeutic applications. However, this compound also has some limitations for lab experiments. It can be toxic at higher concentrations, which may affect cell viability and experimental results. It has a short half-life in vivo, which may limit its therapeutic efficacy.

Future Directions

There are several future directions for the study of 2-(4-ethoxyphenoxy)-N-(1-phenylethyl)acetamide. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular diseases and inflammatory disorders. Another direction is to develop more potent and selective AMPK activators that can overcome the limitations of this compound. Additionally, the development of novel drug delivery systems may enhance the therapeutic efficacy of this compound in vivo. Finally, the elucidation of the molecular mechanisms underlying the effects of this compound may provide insights into the regulation of energy metabolism and the pathogenesis of metabolic disorders and cancer.

Synthesis Methods

2-(4-ethoxyphenoxy)-N-(1-phenylethyl)acetamide can be synthesized using a multi-step chemical synthesis process. The first step involves the reaction of 4-ethoxyphenol with 2-bromoethanol to form 2-(4-ethoxyphenoxy)ethanol. This intermediate is then reacted with phenethylamine in the presence of sodium hydride to form this compound, which is the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

2-(4-ethoxyphenoxy)-N-(1-phenylethyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. In metabolic disorders, this compound has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells and adipocytes. It has also been shown to increase fatty acid oxidation and reduce lipid accumulation in the liver. In cancer, this compound has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. In neurodegenerative diseases, this compound has been shown to improve mitochondrial function and reduce oxidative stress in neuronal cells.

Properties

IUPAC Name

2-(4-ethoxyphenoxy)-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-3-21-16-9-11-17(12-10-16)22-13-18(20)19-14(2)15-7-5-4-6-8-15/h4-12,14H,3,13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJLVZWWLYEGPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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